molecular formula C17H18N6O2S B4550426 ethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

ethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B4550426
M. Wt: 370.4 g/mol
InChI Key: WVQQSLMWEWRCHF-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 370.12119501 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Utility and Biological Activity

The synthesis and modification of compounds within this chemical class often involve complex reactions that allow for the creation of various heterocyclic systems, demonstrating the synthetic utility of these compounds. For instance, a study presented a method for preparing related heterocyclic compounds that showcased excellent biocidal properties against a range of microbial species, highlighting the potential for developing new antimicrobial agents (Youssef et al., 2011).

Antituberculosis Activity

Another area of research focuses on the structural analogs of promising antituberculous agents, where compounds similar to the mentioned ethyl derivative were synthesized and evaluated for their tuberculostatic activity. This study underscores the importance of such compounds in the search for new treatments against tuberculosis, a critical global health issue (Titova et al., 2019).

Antimicrobial and Antifungal Properties

The exploration of new thiophene-based heterocycles, incorporating the mentioned compound's framework, for their antimicrobial and antifungal activities is a notable area of investigation. Some compounds have shown higher potency than standard drugs against specific fungal strains, suggesting a promising avenue for developing new antifungal therapies (Mabkhot et al., 2016).

Insecticidal Applications

Research into the insecticidal properties of related heterocycles against agricultural pests like the cotton leafworm presents another potential application. This indicates the compound's relevance not only in medical science but also in agricultural chemistry, providing a basis for the development of new pest control agents (Fadda et al., 2017).

Properties

IUPAC Name

ethyl 4-[(3,5-dimethylpyrazol-1-yl)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c1-5-25-17(24)14-11(4)13-15-19-12(7-22-10(3)6-9(2)20-22)21-23(15)8-18-16(13)26-14/h6,8H,5,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQQSLMWEWRCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC(=N3)CN4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 2
ethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 3
ethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
Reactant of Route 6
ethyl 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

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